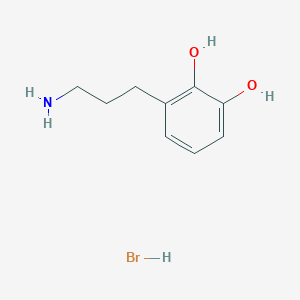

3-(3-Aminopropyl)-1,2-benzenediol HBr

Description

Significance of Catecholamine and Benzenediol Architectures in Chemical Biology

Catecholamine and benzenediol frameworks are ubiquitous in nature and synthetic chemistry, playing critical roles in a myriad of biological and chemical processes. Catecholamines, a class of monoamine neurotransmitters, include vital molecules like dopamine (B1211576), norepinephrine, and epinephrine, which are all synthesized from the amino acid tyrosine. digitellinc.com These molecules are characterized by a catechol group attached to an amine-containing side chain and are fundamental to the functioning of the central and peripheral nervous systems, as well as being key hormones in the endocrine system. digitellinc.com They are involved in regulating mood, arousal, and metabolic functions. nist.gov

The benzenediol moiety, specifically the 1,2-dihydroxybenzene (catechol) group, is a crucial structural element in many biologically active compounds. foodb.ca The unique properties of the catechol group, such as its ability to undergo reversible oxidation to form ortho-quinones and its strong metal-chelating capabilities, are central to its diverse functions. nih.gov These properties are harnessed in nature for processes like bioadhesion, as seen in the remarkable underwater adhesive properties of mussel foot proteins, which are rich in catechol-containing amino acids. nih.gov In medicinal chemistry, the catechol scaffold is a significant structural component in a wide array of compounds with demonstrated biological activities, including anticancer, anti-inflammatory, and antioxidant effects. nist.gov

Current Landscape of Academic Research on Catechol Derivatives with Aminopropyl Moieties

Academic research into catechol derivatives featuring aminopropyl moieties is an active and expanding field. The interest in these compounds stems from their potential to mimic or modulate the activity of natural catecholamines, as well as their utility in materials science. Researchers have been exploring the synthesis and application of these molecules in various domains.

One area of focus is the development of novel biomaterials. Inspired by the adhesive properties of mussels, scientists are synthesizing polymers containing catechol and amine functionalities. mdpi.com The synergy between the catechol group's ability to form strong, reversible bonds with surfaces and the amine group's role in displacing water and influencing surface charge is a key area of investigation. mdpi.com These materials show promise for applications such as underwater adhesives, biomedical coatings, and drug delivery systems. rsc.org

In medicinal chemistry, the synthesis of catechol derivatives with aminoalkyl side chains is being pursued to develop new therapeutic agents. For instance, derivatives are being designed as inhibitors of enzymes like catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamine neurotransmitters. nih.gov By modifying the side chain and substitution pattern on the catechol ring, researchers aim to create compounds with enhanced selectivity and efficacy for treating neurological disorders. nih.gov

Rationale for Comprehensive Academic Inquiry into 3-(3-Aminopropyl)-1,2-benzenediol HBr

Despite the broad interest in catechol derivatives, a comprehensive academic investigation specifically into this compound is warranted for several reasons. Firstly, the precise positioning of the aminopropyl group at the 3-position of the catechol ring, as opposed to the more commonly studied 4-position, can significantly influence its chemical and biological properties. This includes its oxidation potential, metal-binding affinity, and interaction with biological receptors and enzymes. The chemical synthesis of 3-substituted catechols is known to be challenging due to issues with regioselectivity and product stability, which makes the development of efficient synthetic routes an important research objective. wur.nl

A dedicated study would allow for a thorough characterization of its unique physicochemical properties, which are currently not well-documented in academic literature. Understanding these properties is crucial for predicting its behavior in various applications, from materials science to pharmacology. Furthermore, a detailed biological evaluation could uncover novel activities or a different pharmacological profile compared to its isomers and other related compounds.

Scope and Objectives of the Academic Research Outline for this compound

The primary objective of a comprehensive academic research program on this compound would be to systematically elucidate its chemical synthesis, structural characteristics, and potential functional applications. The scope of such an investigation would encompass:

Synthesis and Purification: Development and optimization of a reliable and scalable synthetic route to produce high-purity this compound. This would involve exploring different synthetic strategies and purification techniques.

Structural and Physicochemical Characterization: Thorough analysis of the compound's structure and properties using a suite of modern analytical techniques. This would include establishing its definitive spectral fingerprint.

Comparative Analysis: A comparative study with its isomer, 4-(3-Aminopropyl)-1,2-benzenediol, to understand how the position of the aminopropyl group influences its properties and reactivity.

Exploration of Chemical Reactivity: Investigation of its key chemical reactions, such as oxidation, metal chelation, and participation in polymerization, to assess its potential for materials science applications.

Preliminary Biological Screening: An initial assessment of its biological activity in relevant assays to identify potential areas for further pharmacological investigation.

The following data tables outline the types of information that would be generated and analyzed in such a research program.

Table 1: Physicochemical Properties of Benzenediol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomeric Position of Aminopropyl Group |

| 3-(3-Aminopropyl)-1,2-benzenediol | C₉H₁₃NO₂ | 167.21 | 3 |

| 4-(3-Aminopropyl)-1,2-benzenediol | C₉H₁₃NO₂ | 167.21 | 4 |

| 4-(2-Aminopropyl)benzene-1,2-diol | C₉H₁₃NO₂ | 167.21 | 4 |

Table 2: Spectroscopic Data for Characterization of Aminopropyl-Substituted Benzenediols

| Analytical Technique | 4-(3-Aminopropyl)benzene-1,2-diol (Literature Data) nih.gov | This compound (Hypothetical Data) |

| ¹H NMR | Data available in spectral databases. | Expected signals for aromatic protons, methylene (B1212753) groups of the propyl chain, and the amine group. |

| ¹³C NMR | Data available in spectral databases. | Expected signals for aromatic carbons, propyl chain carbons. |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center: 248439. nih.gov | Expected molecular ion peak and fragmentation pattern corresponding to the structure. |

| Infrared (IR) Spectroscopy | Data not readily available in academic literature. | Expected characteristic peaks for O-H (hydroxyl), N-H (amine), C-H (aliphatic and aromatic), and C=C (aromatic) bonds. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-aminopropyl)benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.BrH/c10-6-2-4-7-3-1-5-8(11)9(7)12;/h1,3,5,11-12H,2,4,6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEPZVVITUQTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CCCN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 3 Aminopropyl 1,2 Benzenediol Hbr

Strategies for the De Novo Synthesis of 3-(3-Aminopropyl)-1,2-benzenediol HBr

The de novo synthesis of this compound from non-aromatic precursors offers a powerful approach to constructing this molecule with a high degree of control over its structure.

Targeted Functionalization of Catechol Scaffolds

A primary strategy for synthesizing this compound involves the direct functionalization of a pre-existing catechol ring. Catechol, or 1,2-benzenediol, serves as a readily available starting material. The introduction of the 3-aminopropyl side chain can be achieved through various classical organic reactions. One common approach is the Friedel-Crafts acylation of a protected catechol derivative with a suitable three-carbon acylating agent, followed by reduction and amination steps. The choice of protecting groups for the hydroxyl moieties of the catechol is critical to prevent unwanted side reactions, such as oxidation or electrophilic substitution at other positions on the ring.

The reactivity of the catechol ring is highly influenced by the two hydroxyl groups, which are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the case of catechol, the 3- and 6-positions are equivalent, as are the 4- and 5-positions. Therefore, achieving regioselective functionalization at the 3-position requires careful control of reaction conditions and potentially the use of directing groups.

Aminopropyl Chain Introduction and Derivatization Strategies

The introduction of the aminopropyl chain is a key step in the synthesis. This can be accomplished through several methods:

Alkylation: Direct alkylation of a protected catechol with a 3-halopropylamine derivative, though this can be challenging due to potential N- and O-alkylation competition.

Reductive Amination: A more controlled approach involves the reaction of a catechol derivative bearing a 3-oxopropyl or 3-carboxypropyl side chain with ammonia or a primary amine under reductive conditions.

Michael Addition: The addition of a protected catechol to an appropriate α,β-unsaturated nitrile or ester, followed by reduction of the nitrile or ester and subsequent functional group transformations to yield the desired aminopropyl chain.

Derivatization of the aminopropyl chain, either before or after its attachment to the catechol ring, allows for the introduction of various functional groups, which can modulate the compound's properties.

Optimization of Reaction Pathways and Process Yields

Choice of Solvents and Reagents: The selection of appropriate solvents and reagents can significantly impact reaction rates, selectivity, and ease of purification.

Reaction Temperature and Time: Careful control of these parameters is crucial for minimizing the formation of byproducts and ensuring complete conversion.

Catalyst Selection: In reactions such as hydrogenations or cross-coupling, the choice of catalyst can dramatically influence the efficiency and outcome of the transformation.

Purification Techniques: Effective purification methods, such as chromatography and recrystallization, are essential for isolating the target compound in high purity.

Below is a hypothetical table illustrating the optimization of a key synthetic step:

| Entry | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 1 | 3-Chloropropionyl chloride | AlCl₃ | CS₂ | 0 | 45 |

| 2 | 3-Chloropropionyl chloride | AlCl₃ | CH₂Cl₂ | 0 | 55 |

| 3 | 3-Chloropropionyl chloride | SnCl₄ | CH₂Cl₂ | 25 | 62 |

| 4 | 3-Bromopropionyl chloride | SnCl₄ | CH₂Cl₂ | 25 | 68 |

Considerations for Stereoselective Synthesis of Related Enantiomers

While 3-(3-Aminopropyl)-1,2-benzenediol itself is achiral, the introduction of stereocenters in the aminopropyl chain or on the catechol ring would necessitate stereoselective synthetic methods. Strategies for achieving this include:

Use of Chiral Starting Materials: Employing enantiomerically pure building blocks that already contain the desired stereochemistry.

Asymmetric Catalysis: Utilizing chiral catalysts to induce stereoselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation of a suitable enamine precursor could establish a chiral center in the aminopropyl side chain. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a reaction, followed by its removal.

Enzymatic reactions can also be employed for the stereoselective synthesis of related amino-diol and amino-polyol structures. nih.gov

Chemical Reactivity and Derivatization of the 1,2-Benzenediol Moiety in this compound

The 1,2-benzenediol (catechol) moiety is the most reactive part of the molecule and dictates much of its chemical behavior.

Mechanisms of Oxidation and Quinone Formation

The catechol unit of this compound is highly susceptible to oxidation, a process that leads to the formation of highly reactive ortho-quinones. This oxidation can be initiated by a variety of oxidizing agents, including molecular oxygen (auto-oxidation), metal ions, and enzymes like tyrosinase. nih.govnih.gov

The oxidation process typically proceeds through a two-electron, two-proton transfer, as illustrated below:

3-(3-Aminopropyl)-1,2-benzenediol ⇌ 3-(3-Aminopropyl)-1,2-benzoquinone + 2e⁻ + 2H⁺

The resulting o-quinone is a highly electrophilic species and can undergo a variety of subsequent reactions:

Intramolecular Cyclization: The aminopropyl side chain can potentially react with the quinone to form cyclized products.

Intermolecular Reactions: The quinone can react with other nucleophiles present in the reaction medium, leading to the formation of adducts.

Polymerization: Under certain conditions, the quinone can polymerize to form complex, often colored, materials.

The stability of the formed o-quinone is generally low, and it can participate in redox cycling, where it is reduced back to the catechol, generating reactive oxygen species in the process. nih.gov This reactivity is a key aspect of the biological and material properties of many catechol-containing compounds. nih.govresearchgate.net

Investigation of Metal Chelation Properties of the Catechol Unit

The 1,2-benzenediol (catechol) functionality of 3-(3-aminopropyl)-1,2-benzenediol is a powerful chelating agent for a wide array of metal ions, with a particularly high affinity for hard metal cations such as iron(III). The two adjacent hydroxyl groups can deprotonate to form a bidentate ligand that coordinates with metal ions, leading to the formation of stable metal complexes. The coordination chemistry of catechols is pH-dependent, with the formation of mono-, bis-, and tris-catecholate complexes being favored at different pH ranges.

The interaction between catechol-containing compounds and metal ions can be studied using various analytical techniques. Potentiometric titrations are employed to determine the pKa values of the ligand and the stability constants of the metal complexes. nih.gov Spectroscopic methods, such as UV-Vis and NMR spectroscopy, can provide information about the structure and formation of these complexes in solution. nih.govresearchgate.netnih.govmdpi.com

Table 1: Stability Constants (log K) of Fe(III) Complexes with Representative Catechol-Containing Ligands

| Ligand | log K | Reference |

| Marinobactin-E | 31.80 | nih.gov |

| Aquachelin-C | 31.4 | nih.gov |

| Petrobactin | ~43 | nih.gov |

| (1,5)bis(2-hydroxybenzamido)3-azapentane | High | researchgate.net |

This table presents stability constants for various catechol-containing ligands with Fe(III) to illustrate the strong chelating ability of the catechol moiety.

Studies on Electrophilic Aromatic Substitution Reactions

The catechol ring in 3-(3-aminopropyl)-1,2-benzenediol is activated towards electrophilic aromatic substitution due to the electron-donating effects of the two hydroxyl groups and the alkyl side chain. These substituents increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. organicchemistrytutor.comlibretexts.orgwikipedia.orglibretexts.org

The regioselectivity of electrophilic aromatic substitution on the catechol ring is governed by the directing effects of the existing substituents. Both the hydroxyl groups and the aminopropyl group are ortho-, para-directing. organicchemistrytutor.comlibretexts.orgwikipedia.orglibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these activating groups. In the case of 3-(3-aminopropyl)-1,2-benzenediol, the available positions for substitution are C4, C5, and C6.

Considering the combined directing effects of the substituents, electrophilic attack is most likely to occur at the C6 position, which is para to the hydroxyl group at C1 and ortho to the hydroxyl group at C2. The C4 position is also activated, being ortho to the hydroxyl group at C1. The steric hindrance from the aminopropyl group at C3 might influence the accessibility of the adjacent positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-(3-Aminopropyl)-1,2-benzenediol

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 6-Nitro-3-(3-aminopropyl)-1,2-benzenediol |

| Br₂/FeBr₃ (Bromination) | 6-Bromo-3-(3-aminopropyl)-1,2-benzenediol |

| Acyl chloride/AlCl₃ (Friedel-Crafts Acylation) | 6-Acyl-3-(3-aminopropyl)-1,2-benzenediol |

This table provides a predictive overview of the likely major products of common electrophilic aromatic substitution reactions based on the directing effects of the substituents.

Reactivity of the Aminopropyl Moiety in this compound

The primary amine of the aminopropyl side chain is a versatile functional group that can undergo a variety of chemical transformations. Its nucleophilic nature allows it to react with a wide range of electrophiles.

Nucleophilic Reactions with Carbonyls and Electrophiles

The primary amine of 3-(3-aminopropyl)-1,2-benzenediol can react with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines. This reductive amination process is a powerful tool for forming new carbon-nitrogen bonds. nih.gov

The amine group can also be acylated by reacting with acyl chlorides or acid anhydrides to form stable amide linkages. nih.gov This reaction is often used to modify the properties of the molecule or to attach it to other molecules or surfaces. Furthermore, the amine can be alkylated by reaction with alkyl halides, although over-alkylation to form secondary and tertiary amines can be a challenge.

To control the reactivity of the amine and prevent unwanted side reactions, it is often necessary to use a protecting group. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines that is stable to a wide range of reaction conditions but can be easily removed with acid. organic-chemistry.orgwikipedia.orgtotal-synthesis.comfishersci.co.uk

Considerations of Salt Formation and Stability, with Specific Reference to the HBr Salt

As an amine, 3-(3-aminopropyl)-1,2-benzenediol is basic and readily forms salts with acids. The hydrobromide (HBr) salt is a common form in which this compound is supplied. Salt formation protonates the amine group, rendering it non-nucleophilic and protecting it from oxidation. This can be advantageous in certain applications where the reactivity of the amine needs to be temporarily masked.

The stability of the HBr salt is an important consideration. Amine hydrohalide salts can be hygroscopic, meaning they tend to absorb moisture from the air. The stability of the salt will also depend on factors such as temperature and light exposure. The catechol moiety is susceptible to oxidation, especially at neutral or alkaline pH, and the acidic nature of the HBr salt can help to stabilize the catechol against oxidative degradation.

Interactions with Oxidized Catechols and Potential Crosslinking Mechanisms

The catechol unit of 3-(3-aminopropyl)-1,2-benzenediol can be oxidized to form a highly reactive ortho-quinone. This oxidation can be achieved using chemical oxidants, enzymes, or electrochemically. The resulting o-quinone is a potent electrophile and can react with various nucleophiles, including the primary amine of another molecule of 3-(3-aminopropyl)-1,2-benzenediol.

This reaction between the o-quinone and the amine can lead to the formation of crosslinked polymeric materials. The primary amine can attack the quinone ring via a Michael-type addition, forming a new carbon-nitrogen bond. Subsequent oxidation and further reactions can lead to the formation of a complex, crosslinked network. nih.govnih.govnih.govcreative-proteomics.com

An intriguing possibility with 3-(3-aminopropyl)-1,2-benzenediol is the potential for intramolecular cyclization following oxidation of the catechol to the o-quinone. The aminopropyl side chain is of sufficient length to allow the terminal amine to attack the quinone ring of the same molecule, which could lead to the formation of a heterocyclic ring system. nih.govnih.gov This intramolecular reaction would compete with the intermolecular crosslinking reactions. The outcome of the reaction would likely be dependent on factors such as the concentration of the starting material and the reaction conditions.

Advanced Analytical Characterization of 3 3 Aminopropyl 1,2 Benzenediol Hbr and Its Derivatives

High-Resolution Mass Spectrometry for Precise Structural Elucidation.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 3-(3-Aminopropyl)-1,2-benzenediol HBr. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the precise molecular formula, a critical first step in structural elucidation.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The resulting protonated molecule [M+H]⁺ is then analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information. Collision-induced dissociation (CID) of the parent ion of 3-(3-Aminopropyl)-1,2-benzenediol would be expected to yield characteristic fragments. The cleavage of the bond between the propyl chain and the benzene (B151609) ring is a common fragmentation pathway for such molecules. nih.gov The presence of the aminopropyl side chain can be confirmed by the observation of specific neutral losses or fragment ions.

Table 1: Predicted HRMS Data for 3-(3-Aminopropyl)-1,2-benzenediol

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

|---|

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from an HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural analysis of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial proximity of nuclei.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the aliphatic protons of the aminopropyl side chain. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups and the alkyl substituent. Due to the substitution pattern, the aromatic region would likely show a complex splitting pattern. The protons of the aminopropyl chain would appear as multiplets in the aliphatic region of the spectrum. The integration of the signals would correspond to the number of protons in each environment. In deuterated solvents like DMSO-d₆, the hydroxyl and amine protons would be observable and may show exchange with residual water. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 6.5 - 6.8 | m | 3H |

| -CH₂- (benzylic) | ~2.5 | t | 2H |

| -CH₂- | ~1.7 | m | 2H |

| -CH₂-N⁺H₃ | ~2.9 | t | 2H |

| Ar-OH | 8.5 - 9.5 | br s | 2H |

Note: The data in this table is based on typical chemical shifts for similar structural motifs and serves as an illustrative example. researchgate.netresearchgate.netchemicalbook.comchemicalbook.comnih.govnih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbons bearing the hydroxyl groups appearing at lower field (higher ppm) due to the deshielding effect of the oxygen atoms. The carbons of the aminopropyl chain would resonate in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-OH | 143 - 146 |

| C-C (aromatic) | 130 - 135 |

| CH (aromatic) | 115 - 120 |

| -CH₂- (benzylic) | ~30 |

| -CH₂- | ~28 |

Note: The data in this table is based on typical chemical shifts for similar structural motifs and serves as an illustrative example. rsc.orgrsc.orgspectrabase.com

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing for the tracing of the connectivity within the aminopropyl side chain and the coupling relationships between the aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, enabling the assignment of the protonated carbons in the ¹³C NMR spectrum. youtube.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the aminopropyl chain and the catechol ring, as well as for assigning quaternary carbons. youtube.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern on the aromatic ring and to study the conformation of the side chain. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to study intermolecular interactions such as hydrogen bonding.

The FT-IR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The presence of hydrogen bonding can lead to broadening of these bands. researchgate.net Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-O stretching of the phenolic hydroxyl groups would appear around 1200-1300 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. researchgate.netnih.gov The study of the low-frequency modes in the Raman spectrum can provide insights into the dynamics of intramolecular hydrogen bonding within the catechol moiety. nih.gov

Table 4: Predicted Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3200 - 3600 | O-H and N-H stretching (hydrogen-bonded) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching |

| 1580 - 1620 | Aromatic C=C stretching |

| 1450 - 1500 | Aromatic C=C stretching |

| 1200 - 1300 | C-O stretching (phenolic) |

Note: The data in this table is based on typical vibrational frequencies for similar functional groups and serves as an illustrative example. researchgate.netresearchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment and Isomer Separation.

Chromatographic methods are vital for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A reversed-phase C18 column is often employed, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. dergipark.org.tr The use of an acidic modifier in the mobile phase is common for the analysis of basic compounds like amines to ensure good peak shape. Detection is typically performed using a UV detector, as the catechol ring is a strong chromophore. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. HPLC is also capable of separating positional isomers, which may have been formed during the synthesis. dergipark.org.tr

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound. However, due to the low volatility and high polarity of the compound, derivatization is usually required to convert it into a more volatile and thermally stable form. nih.gov This can be achieved by reacting the hydroxyl and amino groups with a suitable derivatizing agent.

Table 5: Illustrative Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water with 0.1% TFA (gradient elution) | UV at 280 nm |

Note: The conditions in this table are examples and would require optimization for a specific analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a fundamental technique for the separation, identification, and quantification of this compound. Given its polar nature, containing both a catechol and an aminopropyl group, reversed-phase and ion-exchange chromatography are effective methods. nih.gov The development of sensitive detectors has enabled the precise measurement of catecholamines and their derivatives in various samples. nih.gov

A typical HPLC analysis for a compound like this compound would involve a C18 or a mixed-mode column. researchgate.netsielc.com The mobile phase often consists of an aqueous buffer, such as phosphate (B84403) or formate, mixed with an organic modifier like acetonitrile. researchgate.netsielc.com Gradient elution is commonly employed to achieve optimal separation of the main compound from any impurities or related derivatives. researchgate.net UV detection is suitable due to the aromatic ring in the catechol structure, with a detection wavelength typically set around 270-280 nm. sielc.com For enhanced sensitivity and specificity, electrochemical detection can also be utilized, which is particularly sensitive to the easily oxidizable catechol group. nih.gov To prevent degradation of catecholamines during analysis, it is often recommended to use a cooled autosampler. researchgate.net

Table 1: Representative HPLC Conditions for the Analysis of Aminopropyl-Catechol Derivatives This table presents a typical set of parameters for the HPLC analysis of compounds structurally similar to this compound, based on established methods for catecholamines.

| Parameter | Value |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium (B1175870) Formate in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. The presence of active hydrogens on the hydroxyl and amino groups requires a derivatization step to increase volatility and thermal stability. sigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comresearchgate.net Another approach is acylation, for instance, with pentafluoropropionic anhydride. tandfonline.comtandfonline.com Following derivatization, the resulting compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides detailed structural information based on the fragmentation pattern. This method is highly sensitive and specific, allowing for the identification of trace-level impurities and degradation products. tandfonline.comnih.gov

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Aminopropyl-Catechol Derivatives This table outlines representative conditions for GC-MS analysis of silylated derivatives of compounds like this compound, based on methods for related catecholamines.

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | HP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-550 amu |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While the specific crystal structure of this compound is not publicly available, analysis of closely related catecholamine hydrohalide salts, such as dopamine (B1211576) hydrochloride and epinine (B195452) hydrobromide, provides significant insight. iucr.orgiucr.orgnih.gov In these structures, the catecholamine molecule is protonated at the amino group, forming a positively charged ammonium cation. This cation then engages in a network of hydrogen bonds with the halide anions (chloride or bromide) and surrounding catecholamine molecules. iucr.orgiucr.org The hydroxyl groups of the catechol ring and the protons of the ammonium group act as hydrogen bond donors, while the halide ion and the oxygen atoms of neighboring molecules serve as acceptors. iucr.org This extensive hydrogen bonding network is a key feature that dictates the crystal packing and physical properties of the solid. For instance, in epinine hydrobromide, the structure is stabilized by infinite chains of epinine molecules connected via the bromide ions. iucr.org

Table 3: Crystallographic Data for Structurally Related Catecholamine Hydrohalides This table presents crystallographic data for compounds analogous to this compound, illustrating typical solid-state structural features.

| Parameter | Dopamine Hydrochloride iucr.orgresearchgate.net | Epinine Hydrobromide iucr.org |

| Formula | C₈H₁₂ClNO₂ | C₉H₁₄BrNO₂ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbc2₁ | P2₁/a |

| a (Å) | 10.52 | 13.978 |

| b (Å) | 11.13 | 14.934 |

| c (Å) | 7.94 | 5.185 |

| β (˚) | 90 | 90.737 |

| Z | 4 | 4 |

| Key H-Bonds | N-H···Cl, O-H···Cl | N-H···Br, O-H···Br |

Molecular and Cellular Mechanistic Investigations of 3 3 Aminopropyl 1,2 Benzenediol Hbr

Identification of Molecular Targets and Ligand-Receptor Interactions

To understand the biological effects of 3-(3-Aminopropyl)-1,2-benzenediol HBr, the first critical step is to identify its molecular targets within the cell. This process, known as target deconvolution, can be achieved through a combination of advanced proteomics and biophysical techniques.

Affinity-Based Proteomics and Chemoproteomics Approaches for Target Deconvolution

Affinity-based proteomics is a powerful strategy to isolate and identify proteins that physically interact with a small molecule. nih.gov For this compound, this would involve chemically modifying the compound to create a "bait" that can be immobilized on a solid support, such as magnetic beads or a chromatography resin. This bait would then be incubated with a complex protein mixture, like a cell lysate. Proteins that bind to the compound will be "captured" and subsequently identified using mass spectrometry.

Chemoproteomics, a sub-discipline of proteomics, would further refine this process. One common approach is competitive profiling, where the bait-compound is used in competition with the free, unmodified this compound. This helps to distinguish specific, high-affinity binders from non-specific interactions.

Hypothetical Research Findings from Affinity-Based Proteomics:

| Identified Protein | Gene Name | Cellular Localization | Putative Function | Mass Spectrometry Score |

| Catechol-O-methyltransferase | COMT | Cytosol | Enzyme (Methylation) | 245 |

| Monoamine Oxidase B | MAOB | Outer Mitochondrial Membrane | Enzyme (Oxidation) | 198 |

| Dopamine (B1211576) Receptor D2 | DRD2 | Plasma Membrane | G-protein Coupled Receptor | 154 |

This table represents a hypothetical outcome of an affinity-based proteomics experiment designed to identify the molecular targets of this compound.

Biophysical Assays for Binding Kinetics and Thermodynamics (e.g., SPR, ITC, MST)

Once potential protein targets are identified, biophysical assays are essential to validate these interactions and quantify the binding affinity, kinetics, and thermodynamics. reactionbiology.comreactionbiology.com These techniques provide crucial information about the strength and nature of the interaction between this compound and its target proteins. nih.gov

Surface Plasmon Resonance (SPR): This technique would measure the binding and dissociation rates of the compound to a purified target protein immobilized on a sensor chip. reactionbiology.com The resulting data provides the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. reactionbiology.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. reactionbiology.comreactionbiology.com This allows for the determination of the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. reactionbiology.com

Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. nih.govsygnaturediscovery.com This method can determine the binding affinity in solution and is particularly useful for challenging targets or when only small amounts of protein are available. sygnaturediscovery.com

Hypothetical Binding Kinetics and Thermodynamics Data:

| Target Protein | Technique | Dissociation Constant (K₋) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Enthalpy (ΔH) (kcal/mol) |

| COMT | SPR | 1.2 µM | 3.4 x 10⁴ | 4.1 x 10⁻² | N/A |

| COMT | ITC | 1.5 µM | N/A | N/A | -8.7 |

| MAOB | MST | 5.8 µM | N/A | N/A | N/A |

| DRD2 | SPR | 12.3 µM | 1.1 x 10⁴ | 1.3 x 10⁻¹ | N/A |

This table presents hypothetical data from biophysical assays aimed at characterizing the interaction between this compound and its putative protein targets.

Elucidation of Biochemical Pathway Modulation by this compound

Following the identification and validation of molecular targets, the next phase of investigation would focus on how the binding of this compound alters the function of these targets and modulates downstream biochemical pathways.

In Vitro Enzyme Activity Assays (Inhibition, Activation, Allosteric Modulation)

If the identified targets are enzymes, such as COMT or MAOB, in vitro activity assays are performed to determine the functional consequence of compound binding. These assays would measure the rate of the enzymatic reaction in the presence of varying concentrations of this compound. The results would reveal whether the compound acts as an inhibitor, an activator, or an allosteric modulator of the enzyme's activity.

Hypothetical Enzyme Inhibition Data:

| Enzyme Target | Assay Type | IC₅₀ (µM) | Mechanism of Inhibition |

| COMT | Radiometric Assay | 2.5 | Competitive |

| MAOB | Fluorometric Assay | 8.1 | Non-competitive |

This table shows hypothetical results from in vitro enzyme activity assays, indicating the potency and mechanism by which this compound might inhibit its target enzymes.

Metabolomic Profiling in Response to Compound Treatment

Metabolomics provides a snapshot of the small-molecule metabolites within a biological system. By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, researchers can infer which biochemical pathways are affected by the compound's activity. For instance, inhibition of COMT and MAOB would be expected to alter the levels of catecholamines and their metabolites.

Analysis of Protein-Protein Interactions and Complex Formation

The binding of a small molecule can sometimes disrupt or stabilize protein-protein interactions (PPIs). Techniques such as co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) could be employed to investigate whether this compound affects the formation of known protein complexes involving its targets. This would provide deeper insight into its mechanism of action beyond simple target engagement.

Cellular Response Profiling and Phenotypic Deconvolution

There is no available information from high-content imaging, gene expression analysis, cell signaling cascade analysis, or cell-based reporter assays to profile the cellular response to this compound.

High-Content Imaging for Cellular Morphological and Subcellular Changes

No studies were found that utilized high-content imaging to analyze morphological or subcellular alterations in cells upon treatment with this compound.

Gene Expression Analysis (Transcriptomics) in Relevant Cell Models

A search for transcriptomic data, such as from microarray or RNA-sequencing experiments, yielded no results for cell models exposed to this compound.

Analysis of Cell Signaling Cascades (e.g., Western Blot, phospho-flow cytometry)

There are no published studies that have investigated the effects of this compound on specific cell signaling pathways using techniques like Western blotting or phospho-flow cytometry.

Cell-Based Reporter Assays for Specific Biological Processes

No data from cell-based reporter assays are available to indicate the modulation of any specific biological processes by this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 3 Aminopropyl 1,2 Benzenediol Hbr Analogues

Rational Design Principles for Analogous Compounds of 3-(3-Aminopropyl)-1,2-benzenediol HBr

The rational design of analogues targeting dopamine (B1211576) receptors, particularly the D1 subtype, is guided by a well-established pharmacophore model derived from the endogenous ligand, dopamine. This model consists of three key features: a catechol ring, a protonated amine, and a specific spatial arrangement between them. researchgate.net

Key design principles include:

Pharmacophore Mimicry : Analogues are designed to present the essential functional groups in a three-dimensional orientation that effectively mimics dopamine's interaction with the receptor. researchgate.net This involves maintaining a catechol moiety for hydrogen bonding, a positively charged nitrogen for ionic interactions, and an aromatic system for potential π-π stacking. researchgate.net

Conformational Restriction : To enhance affinity and selectivity, analogues are often designed with reduced conformational flexibility. By "locking" the molecule into a specific, biologically active conformation, the entropic penalty of binding is reduced, which can lead to a more potent interaction with the receptor. nih.govnih.gov This strategy has been successfully used to explain the high activity of certain rigid compounds. nih.gov

Targeted Interactions : Design is based on known interactions within the receptor. For D1 agonists, this includes hydrogen bonding with serine residues in the fifth transmembrane helix (TM5) and an ionic bond with an aspartate residue in the third transmembrane helix (TM3). researchgate.netnih.gov

Modulation of Physicochemical Properties : Beyond receptor interaction, rational design also addresses issues like poor bioavailability, a common problem with catechol-containing compounds. nih.govacs.org This has led to the development of non-catechol analogues and other strategies like allosteric modulation, where compounds bind to a secondary site to enhance the effect of the natural ligand. nih.govfrontiersin.org

Systematic Structural Modifications and Their Correlates with Mechanistic Outcomes

Systematic modification of the 3-(3-aminopropyl)-1,2-benzenediol scaffold allows researchers to probe the specific role of each molecular component in receptor binding and activation.

The 1,2-benzenediol, or catechol, group is a cornerstone of activity for many D1-selective agonists. Its modification has profound effects on receptor interaction. nih.gov

Role of Hydroxyl Groups : The two adjacent hydroxyl groups are critical for high-affinity binding to D1-like receptors. They form a hydrogen-bonding network with key serine residues within the receptor's binding pocket (specifically in TM5). nih.govresearchgate.net The meta-hydroxyl group is often considered essential for initiating receptor activation, while the para-hydroxyl group helps stabilize the ligand-receptor complex. researchgate.net

Impact of Masking or Removal : Removing or masking even one of the hydroxyl groups typically leads to a significant loss in D1 receptor affinity and efficacy.

Bioisosteric Replacement and Ring Constraints : Replacing the catechol with other chemical groups (bioisosteres) is a common strategy to create non-catechol agonists with improved drug-like properties. biorxiv.org Another approach involves incorporating the catechol into a larger, rigid ring system, such as a chroman or isochroman. eckerd.edunih.gov Studies on these bicyclic analogues have shown that the precise positioning of atoms is crucial. For instance, repositioning an oxygen atom in the heterocyclic ring can induce an internal hydrogen bond with the catechol's meta-hydroxyl group, which disrupts the necessary interactions with the receptor's serine residues and can shift selectivity from D1 to D2 receptors. nih.goveckerd.edunih.gov

| Modification | Structural Change | Observed Outcome on D1 Receptor Interaction | Reference |

|---|---|---|---|

| Hydroxyl Group Removal | Conversion of catechol to a monohydroxy phenol. | Significant reduction in binding affinity and agonist efficacy. | researchgate.net |

| Positional Isomerism | Moving hydroxyl groups to other positions on the benzene (B151609) ring. | Generally leads to loss of D1 activity, as the 1,2-diol arrangement is optimal. | nih.gov |

| Incorporation into Rigid Rings (e.g., Isochroman) | Catechol moiety is part of a bicyclic or tricyclic system. | Can maintain or enhance D1 potency and selectivity if the geometry is correct. | eckerd.edunih.gov |

| Introduction of Intramolecular H-Bonding Potential (e.g., Chroman) | A nearby atom (like an ether oxygen) can form an internal hydrogen bond with a catechol hydroxyl. | Disrupts the key hydrogen bonds with receptor serines, leading to decreased D1 potency and a shift toward D2 selectivity. | nih.goveckerd.edunih.gov |

| Replacement with Non-Catechol Groups | The catechol is replaced with other hydrogen-bonding pharmacophores. | Can produce agonists with different signaling properties (e.g., biased agonism) and improved pharmacokinetics. | biorxiv.org |

The aminopropyl chain serves as a crucial linker, and modifications to its length and substitutions on the terminal nitrogen atom are key determinants of potency and selectivity.

Chain Length : The length of the alkyl chain connecting the catechol ring to the basic nitrogen is critical for correctly positioning the amine for its ionic interaction with an aspartate residue in the receptor. researchgate.net While the prototypical dopamine has a two-carbon (ethyl) chain, the three-carbon (propyl) chain of the parent compound is a common feature in many synthetic ligands. Altering this length can misalign the key pharmacophoric elements, reducing affinity. nih.gov

N-Alkylation : Adding alkyl groups to the nitrogen atom significantly influences receptor selectivity. Studies on aporphine (B1220529) analogues, for example, have consistently shown that an N-n-propyl group tends to enhance affinity and selectivity for D2 receptors, whereas a smaller N-methyl group often favors D1 receptor activity. nih.gov This principle is a cornerstone for tuning the D1/D2 selectivity of new compounds.

| Modification | Structural Change | Observed Outcome on Receptor Interaction | Reference |

|---|---|---|---|

| Chain Length Variation | Increasing or decreasing the number of carbons in the alkyl chain. | Can lead to misalignment of pharmacophores and reduced affinity. Optimal length is typically 2 or 3 carbons. | nih.govnih.gov |

| N-Methyl Substitution | Addition of a -CH₃ group to the amine. | Often enhances affinity for D1 receptors relative to D2 receptors in certain scaffolds. | nih.gov |

| N-n-Propyl Substitution | Addition of a -CH₂CH₂CH₃ group to the amine. | Often enhances affinity and selectivity for D2 receptors. | nih.govnih.gov |

| No N-Substitution (Primary Amine) | The terminal amine is -NH₂. | Maintains the fundamental pharmacophore for dopamine-like activity. | researchgate.net |

The designation "HBr" indicates that the compound is supplied as a hydrobromide salt. In this form, the basic aminopropyl side chain is protonated, forming a salt with the bromide anion. While the primary drug-receptor interaction involves the organic cation, the counter-ion can have several indirect effects.

Physicochemical Properties : The choice of counter-ion (e.g., HBr, HCl, acetate) can significantly influence a drug's solid-state properties, including solubility, stability, and hygroscopicity. mdpi.com These factors are critical during formulation and can affect how the drug behaves before reaching its target.

Modulation of Biological Activity : Although the counter-ion dissociates in solution, its nature can impact biological systems. mdpi.comresearchgate.net The formation of hydrophobic ion pairs is a strategy used to increase the lipophilicity of charged drugs, which can enhance membrane permeation and oral bioavailability. acs.org The specific counter-ion used can affect the stability and release characteristics of these ion pairs. researchgate.net The interaction at the receptor site is ultimately an exchange, where the ionic bond with the counter-ion is replaced by an ionic bond with a charged residue (like aspartate) in the receptor. libretexts.org

Exploration of Stereochemical and Conformational Effects on Molecular Recognition and Mechanism

Dopamine receptors are chiral macromolecules that exhibit a high degree of stereospecificity in their interactions with ligands.

Stereoselectivity : For chiral analogues, it is common for biological activity to reside almost exclusively in one enantiomer. nih.govtandfonline.com For instance, in the potent D1 agonist 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, activity is found almost entirely in the (R)-isomer. nih.gov Investigating the separate enantiomers is crucial for understanding the precise three-dimensional requirements of the receptor binding site. morressier.com

Conformational Requirements : The specific three-dimensional shape, or conformation, that a ligand adopts is critical for binding and activation. Computational studies suggest that for D1 agonism, the trans-β rotamer of the ethylamine (B1201723) side chain is the preferred active conformation. rsc.org Molecules that can easily adopt this low-energy conformation tend to be active, while those where this conformation is energetically unfavorable are inactive. nih.govrsc.org

Rigid Analogues as Probes : Conformationally restricted analogues are invaluable tools for mapping the active conformation. nih.gov By comparing the activity of rigid molecules to their flexible counterparts, researchers can deduce the likely binding pose and refine pharmacophore models. nih.gov Studies indicate that the optimal agonist conformation for some ligands involves maximal separation between the catechol hydroxyls and the basic nitrogen. nih.gov

Development of Pharmacophore Models for Related Analogues

Pharmacophore models are essential computational tools that distill the complex structural information of multiple ligands into a simple, three-dimensional representation of the key features required for activity.

Core D1 Agonist Pharmacophore : A widely accepted pharmacophore model for D1 agonists includes three main points derived from the structure of dopamine:

A cationic site, corresponding to the protonated amine, which forms a salt bridge with an aspartate residue in TM3 of the receptor. researchgate.net

One or two hydrogen bond donor/acceptor sites from the catechol hydroxyls, which interact with serine residues in TM5. researchgate.net

An aromatic ring system that engages in hydrophobic or π-π interactions. researchgate.net

Refinement and Selectivity : More advanced pharmacophore models have been developed to explain the selectivity between D1 and D2 receptors. These models incorporate additional features like excluded volumes (representing the shape of the binding pocket) and specific vectors for the aromatic ring. nih.gov The geometric arrangement of these features, such as the tilt angle of the aromatic plane, can differ between D1- and D2-selective ligands. nih.gov

3D-QSAR Studies : Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build and refine these models. nih.gov These techniques correlate the biological activity of a series of compounds with their 3D properties (e.g., steric and electrostatic fields). The resulting models produce contour maps that visualize regions where specific properties are favorable or unfavorable for activity, providing a powerful guide for the design of new, more potent, and selective analogues. nih.gov

Computational and Theoretical Chemistry Approaches for 3 3 Aminopropyl 1,2 Benzenediol Hbr

Molecular Modeling of Compound-Target Interactions: Docking and Molecular Dynamics Simulations

Molecular modeling techniques are instrumental in elucidating the interactions between a small molecule, such as 3-(3-aminopropyl)-1,2-benzenediol, and its potential biological targets. Given its catecholamine structure, likely targets include dopamine (B1211576) receptors.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For 3-(3-aminopropyl)-1,2-benzenediol, docking studies would likely be performed against homology models or crystal structures of dopamine receptors (e.g., D1, D2, D3). nih.govnih.govnih.gov The primary aim would be to determine the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.govnih.gov The protonated amine and the hydroxyl groups of the catechol ring are expected to be key pharmacophoric features, forming crucial interactions with amino acid residues in the receptor's binding pocket. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes induced by ligand binding. nih.govnih.govacs.orgfigshare.com For 3-(3-aminopropyl)-1,2-benzenediol, MD simulations could reveal the flexibility of the aminopropyl side chain within the binding pocket and the role of water molecules in mediating interactions. These simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

Table 1: Illustrative Molecular Docking and MD Simulation Data for 3-(3-Aminopropyl)-1,2-benzenediol HBr with Dopamine Receptor D3

| Parameter | Predicted Value | Key Interacting Residues |

| Docking Score (kcal/mol) | -8.5 | Asp110, Ser192, Phe346 |

| Binding Free Energy (MM/GBSA, kcal/mol) | -45.2 | Asp110, Ser192, Val189 |

| Key Hydrogen Bonds | Amine with Asp110, Catechol OH with Ser192 | N/A |

| RMSD of Ligand (Å) | 1.5 ± 0.3 | N/A |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) Modeling

QSAR and QSMR studies are essential for understanding how the chemical structure of a compound relates to its biological activity or mechanism of action.

QSAR: For a series of analogs of 3-(3-aminopropyl)-1,2-benzenediol, QSAR models can be developed to correlate physicochemical descriptors with their binding affinities for a particular target. These descriptors can include electronic, steric, and hydrophobic parameters. A validated QSAR model can then be used to predict the activity of newly designed analogs, prioritizing them for synthesis and testing. aimspress.comresearchgate.net

QSMR: While QSAR focuses on activity, QSMR aims to model the underlying mechanism. For instance, a QSMR model for 3-(3-aminopropyl)-1,2-benzenediol and its analogs could explore the relationship between structural features and their ability to act as agonists or antagonists at a specific receptor.

Table 2: Hypothetical QSAR Model for Dopamine D3 Receptor Affinity of 3-(3-Aminopropyl)-1,2-benzenediol Analogs

| Descriptor | Coefficient | p-value | Interpretation |

| LogP | -0.25 | 0.04 | Increased hydrophobicity slightly decreases affinity. |

| Topological Polar Surface Area (TPSA) | 0.68 | 0.01 | Increased polar surface area enhances affinity. |

| Number of H-bond Donors | 0.42 | 0.02 | More hydrogen bond donors are favorable for activity. |

Electronic Structure Calculations (e.g., Density Functional Theory) for Reactivity and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.

For 3-(3-aminopropyl)-1,2-benzenediol, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable conformation of the molecule.

Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into its reactivity. nih.gov The catechol moiety is known to be susceptible to oxidation, and DFT can help to quantify this. nih.govrsc.org

Predict spectroscopic properties: Including NMR and IR spectra, which can aid in its experimental characterization.

Analyze the electrostatic potential: To identify regions of the molecule that are prone to electrophilic or nucleophilic attack. pusan.ac.kracs.org

Table 3: Illustrative DFT-Calculated Properties for 3-(3-Aminopropyl)-1,2-benzenediol

| Property | Calculated Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 3.5 |

Virtual Screening and Computational Library Design for Novel Analogues of this compound

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.govacs.org Using the structure of 3-(3-aminopropyl)-1,2-benzenediol as a starting point, pharmacophore models can be developed and used to screen virtual libraries for compounds with similar key features. mdpi.comnih.govacs.org This approach can accelerate the discovery of novel and diverse scaffolds with potential activity at the same target.

Computational Library Design: Based on the insights from docking, MD, and QSAR studies, a focused library of novel analogs of 3-(3-aminopropyl)-1,2-benzenediol can be designed. This involves systematically modifying the parent structure, for example, by altering the length of the alkyl chain, substituting the benzene (B151609) ring, or modifying the catechol hydroxyl groups, to explore the structure-activity relationship and optimize for desired properties.

Cheminformatics Analysis of Related Chemical Space and Diversity

Cheminformatics tools can be used to analyze the chemical space around 3-(3-aminopropyl)-1,2-benzenediol and its analogs. This involves the use of computational methods to organize and analyze large datasets of chemical information.

Key applications include:

Similarity and Diversity Analysis: Assessing the structural similarity of a designed library of analogs to known active compounds and ensuring structural diversity to explore a wider range of chemical space.

Scaffold Hopping: Identifying novel molecular scaffolds that retain the key pharmacophoric features of 3-(3-aminopropyl)-1,2-benzenediol but have different core structures.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs to filter out compounds with unfavorable profiles early in the discovery process. nih.gov

Applications in Chemical Biology and Chemical Probe Development

Design and Synthesis of Chemical Probes Based on 3-(3-Aminopropyl)-1,2-benzenediol HBr for Biological System Interrogation

The development of chemical probes is essential for dissecting complex biological processes. An effective probe must mimic a bioactive molecule while incorporating a reporter tag for detection or a reactive group for covalent labeling. The structure of this compound is analogous to the neurotransmitter dopamine (B1211576), suggesting its potential as a basis for probes targeting the dopaminergic system. acs.org

The design of such probes often involves modifying the terminal amine of the aminopropyl chain. This position is ideal for introducing functionalities like an alkyne or azide (B81097) group via standard amide coupling reactions. These groups serve as "handles" for bioorthogonal click chemistry reactions, allowing the probe to be tagged with fluorophores or affinity labels after it has interacted with its biological targets. This strategy has been successfully used with dopamine analogs to create versatile probes for studying the dopaminergic system. acs.org

A key consideration in designing catechol-based probes is preventing auto-oxidation and subsequent polymerization, which can lead to non-specific labeling and insolubility. Research on dopamine-based probes has shown that modifying the amine group can mitigate these undesirable side reactions, ensuring that the probe's reactivity is directed towards its intended protein targets. acs.org Therefore, derivatives of this compound, with a modified amine, could be synthesized to create stable and specific chemical probes for interrogating biological systems.

Utilization of this compound as a Tool Compound for Target Validation and Pathway Deconvolution

Tool compounds are small molecules with well-defined biological activities that are used to validate potential drug targets and elucidate biological pathways. acs.org Given its structural similarity to dopamine, this compound can be envisioned as a tool compound for studying proteins involved in catecholamine signaling, such as dopamine receptors and transporters.

In target validation studies, a compound like this compound could be used in competitive binding assays. By competing with a known ligand (e.g., a radiolabeled version of a drug), it can help to confirm the identity of the target protein and provide insights into the structure-activity relationship of the binding site. Furthermore, photoaffinity labeling, a powerful technique for identifying protein targets, could be employed by incorporating a photoreactive group onto the 3-(3-Aminopropyl)-1,2-benzenediol scaffold. nih.gov

For pathway deconvolution, this compound could be used to perturb specific cellular pathways and observe the downstream effects. For instance, by interacting with a specific receptor, it could trigger a signaling cascade, and the subsequent changes in protein expression or modification could be monitored using proteomic techniques. This approach has been used with other catechol-containing molecules to uncover their effects on cellular stress responses, such as the unfolded protein response in the endoplasmic reticulum.

Integration into Chemogenomic and Mechanistic Screening Libraries for Novel Target Identification

Chemogenomic and mechanistic screening libraries are collections of small molecules used in phenotypic screens to identify new drug targets and mechanisms of action. nih.gov These libraries are particularly powerful when they contain compounds with diverse chemical scaffolds and functionalities. The aminocatechol core of this compound makes it an attractive candidate for inclusion in such libraries.

The compound's two key functional groups, the catechol and the primary amine, allow for the straightforward synthesis of a diverse array of derivatives. By systematically modifying the aminopropyl side chain or the catechol ring, a library of related compounds with varied steric and electronic properties can be generated.

Table 1: Potential Modifications of 3-(3-Aminopropyl)-1,2-benzenediol for Library Synthesis

| Modification Site | Potential Functional Groups to Introduce | Resulting Property Change |

| Amine | Acyl chlorides, sulfonyl chlorides, isocyanates | Altered polarity, hydrogen bonding capacity, and steric bulk |

| Catechol | Methylation, halogenation | Modified redox potential and binding interactions |

| Aromatic Ring | Nitration, halogenation | Altered electronic properties and potential for new interactions |

When a compound from this library yields a "hit" in a phenotypic screen (i.e., it produces a desired biological effect), the structural variations within the library can be used to establish a preliminary structure-activity relationship. This information is invaluable for optimizing the hit compound and identifying its molecular target.

Exploration as a Scaffold for Bioconjugation and Advanced Material Science Applications

The unique properties of the catechol group make it an excellent anchor for surface modification and a key component in the development of advanced materials. mdpi.com Catechols are known for their ability to form strong, yet reversible, bonds with a wide range of surfaces, including metal oxides and polymers. This adhesive property is inspired by the mussel foot proteins, which are rich in the catechol-containing amino acid L-DOPA. nih.gov

The compound this compound combines this adhesive catechol functionality with a reactive primary amine, making it a bifunctional linker. The catechol end can anchor the molecule to a surface, while the amine can be used to attach other molecules, such as polymers, proteins, or drugs. This dual functionality is highly desirable for creating biocompatible coatings, biosensors, and drug delivery systems. nih.gov

In material science, research on a close isomer, 4-(3-Aminopropyl)-benzene-1,2-diol, has demonstrated that it offers accelerated surface coating capabilities compared to dopamine. acs.orgnih.gov This suggests that this compound could similarly be used to create functional polymer films and coatings with enhanced properties. For example, it could be used to immobilize antimicrobial polymers on medical devices or to create functionalized nanoparticles for bio-imaging. rsc.orgcardiff.ac.uk

Emerging Research Directions and Future Perspectives for 3 3 Aminopropyl 1,2 Benzenediol Hbr

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Action

To fully comprehend the biological impact of 3-(3-Aminopropyl)-1,2-benzenediol HBr, future research will increasingly rely on the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound. A multi-omics strategy allows researchers to move beyond a one-target, one-molecule paradigm and appreciate the network-level effects that a compound can induce. nih.gov

For instance, a systems-level investigation of this compound would involve treating a relevant cell model with the compound and subsequently performing a battery of analyses. Mass spectrometry-based proteomics could identify alterations in protein expression and post-translational modifications, while metabolomics would reveal shifts in metabolic pathways. nih.gov Concurrently, transcriptomic analysis via RNA-sequencing would quantify changes in gene expression. By integrating these datasets, researchers can identify the specific signaling pathways and cellular processes modulated by the compound, such as mitochondrial function or protein synthesis, which are known to be affected by some small molecule activators. nih.gov This comprehensive view is essential for uncovering novel mechanisms of action, identifying potential biomarkers of response, and predicting off-target effects.

Advancements in High-Throughput Mechanistic Screening Platforms

The evolution of high-throughput screening (HTS) is providing powerful new tools for chemical biology. dovepress.com Modern HTS platforms are moving beyond simple binding or activity assays to more sophisticated, mechanism-centric screens. nih.gov These platforms often utilize high-content screening (HCS), which employs automated imaging and analysis to assess multiple cellular parameters simultaneously, such as changes in cell morphology, protein localization, or organelle health. dovepress.com

For this compound and its analogues, these advanced screening platforms offer a means to rapidly characterize their biological effects across a wide range of cell types and conditions. For example, libraries of benzenediol derivatives could be screened for their ability to modulate specific cellular functions in a high-throughput manner. thermofisher.cn The use of large batches of cryopreserved cells can ensure the uniformity and reproducibility of these extensive screening campaigns. dovepress.com Furthermore, the analytical methods used for screening catecholamines and their metabolites, such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry, are continuously being improved for greater specificity and automation, which can be adapted for screening synthetic analogues. nih.govnih.gov Such technologies will be instrumental in building detailed structure-activity relationship (SAR) profiles and identifying compounds with highly specific mechanistic actions.

Leveraging Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) have become transformative technologies in pharmaceutical research, capable of accelerating the drug discovery and development process. nih.govmdpi.com These computational approaches can analyze vast and complex datasets to identify promising new molecular candidates, optimize their properties, and predict their biological activities. nih.gov

In the context of this compound, AI and ML can be leveraged in several critical areas.

Lead Optimization: Starting with the 3-(3-aminopropyl)-1,2-benzenediol scaffold, ML models, such as those used for quantitative structure-activity relationship (QSAR) studies, can predict how structural modifications would impact biological activity, selectivity, and pharmacokinetic properties. mdpi.com

De Novo Design: Generative AI models can design novel benzenediol derivatives from the ground up, exploring a vast chemical space to identify molecules with desired characteristics that may not be conceived through traditional medicinal chemistry. nih.gov

Target Identification: AI algorithms can analyze the structural features of the compound and compare them against databases of known bioactive molecules to predict its most likely protein targets, thereby guiding experimental validation efforts.

Synthesis Planning: Emerging AI tools can analyze potential molecules and identify the most cost-effective and efficient synthetic routes, a critical step in translating a discovery from a computer model to a laboratory reality. mit.edu

Broader Implications for Fundamental Catecholamine and Benzenediol Chemical Biology

The study of a synthetic analogue like this compound has significant implications that extend beyond the compound itself, contributing to our fundamental understanding of catecholamine and benzenediol chemical biology. wikipedia.orgtaylorandfrancis.com Natural catecholamines are vital neurotransmitters and hormones, and their chemical properties are central to their function. medlineplus.gov

By comparing the biological activity of this compound with its natural counterparts (e.g., dopamine (B1211576), which is 4-(2-aminoethyl)benzene-1,2-diol), researchers can dissect the structure-activity relationships (SAR) that govern molecular recognition at receptors and enzymes. For example, understanding the functional consequences of altering the position (3- vs. 4-) and length (propyl vs. ethyl) of the side chain provides deep insights into the binding pockets of catecholamine targets. derangedphysiology.com

Furthermore, the benzenediol, or catechol, moiety is known for its rich redox chemistry, including its ability to be oxidized to form reactive semiquinone and o-quinone intermediates. researchgate.netunipd.it Investigating the specific redox properties of this compound and correlating them with its biological effects can help clarify the role that this oxidative chemistry plays in the action and potential toxicity of catechol-containing compounds. As a synthetic tool compound, it can be used to probe biological systems in ways that natural ligands cannot, potentially revealing novel regulatory mechanisms or target interactions within the complex landscape of catecholamine signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.